molecular formula C24H28N4O4 B11394838 1-Cyclohexyl-3-(2-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

1-Cyclohexyl-3-(2-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B11394838
M. Wt: 436.5 g/mol
InChI Key: MCURXNBCNXMSHJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the urea derivative: The oxadiazole intermediate is then coupled with a urea derivative, which can be synthesized by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-(2-hydroxyphenyl)-1-{[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
  • 1-Cyclohexyl-3-(2-chlorophenyl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Uniqueness

The uniqueness of 1-Cyclohexyl-3-(2-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can affect its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

1-cyclohexyl-3-(2-methoxyphenyl)-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea

InChI

InChI=1S/C24H28N4O4/c1-30-19-14-12-17(13-15-19)23-26-22(32-27-23)16-28(18-8-4-3-5-9-18)24(29)25-20-10-6-7-11-21(20)31-2/h6-7,10-15,18H,3-5,8-9,16H2,1-2H3,(H,25,29)

InChI Key

MCURXNBCNXMSHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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